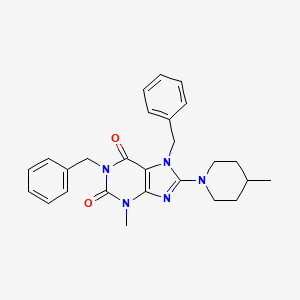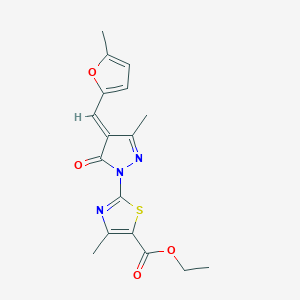![molecular formula C30H35N3O4 B11612574 N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)
N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C27H28N4O3. This compound is known for its intricate structure, which includes a benzodiazole ring, a methoxyphenyl group, and an acetamide moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: This is typically achieved through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE can be compared with similar compounds such as:
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): This compound has a similar acetamide moiety but differs in its substituents and overall structure.
2-Methoxyphenyl isocyanate: While this compound shares the methoxyphenyl group, it has different functional groups and reactivity.
Properties
Molecular Formula |
C30H35N3O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C30H35N3O4/c1-6-23-11-9-10-21(2)30(23)33(22(3)19-35-4)29(34)18-32-27-13-8-7-12-26(27)31-28(32)20-37-25-16-14-24(36-5)15-17-25/h7-17,22H,6,18-20H2,1-5H3 |
InChI Key |
UYEPAYDERPIAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612496.png)
![ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11612503.png)

![N'-[(E)-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11612516.png)

![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11612523.png)
![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11612526.png)
![8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B11612530.png)
![isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612538.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11612546.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11612567.png)

![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
